N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C11H16N4S |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-N-pentylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-2-3-4-6-13-10-9-8(5-7-16-9)14-11(12)15-10/h5,7H,2-4,6H2,1H3,(H3,12,13,14,15) |
InChI Key |
QFLKJZHQLIXTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC2=C1SC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
Medicinal Chemistry
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is part of a broader class of thienopyrimidine derivatives that have shown promise in medicinal chemistry. These compounds are often synthesized for their potential as inhibitors of key biological targets. For instance, studies have focused on their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in the folate metabolism pathway of various pathogens including Plasmodium falciparum, the causative agent of malaria. Molecular docking studies have indicated that thienopyrimidine derivatives can bind effectively to the active sites of these enzymes, suggesting their potential as antimalarial agents .
Cancer Research
Thienopyrimidine derivatives, including this compound, have been investigated for their anticancer properties. Research has demonstrated that certain thienopyrimidines exhibit significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, analogs have been reported to inhibit the proliferation of MDA-MB-231 cells (a triple-negative breast cancer cell line) by avoiding resistance mechanisms mediated by P-glycoprotein and βIII-tubulin .
Structure-Activity Relationship Studies
The efficacy of this compound and its derivatives can be enhanced through structure-activity relationship (SAR) studies. Researchers have explored various substitutions on the thienopyrimidine scaffold to optimize biological activity. Modifications in alkyl or aryl substituents have been correlated with changes in potency against specific cancer cell lines .
Case Study 1: Antimalarial Activity
A series of thienopyrimidine derivatives were synthesized and evaluated for their ability to inhibit PfDHFR. Compounds displayed promising inhibitory activity with IC50 values ranging from 1.3 nM to 243 nM against wild-type strains and up to 208 nM against mutant strains. This highlights the potential of this compound as a lead compound for further development into antimalarial drugs .
Case Study 2: Anticancer Activity
In vivo studies involving xenograft models demonstrated that certain thienopyrimidine derivatives significantly reduced tumor growth in models of breast cancer. The compounds were shown to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window .
| Compound Name | Target | Activity Type | IC50 (nM) / Other Metrics |
|---|---|---|---|
| This compound | PfDHFR | Inhibitory | 1.3 - 243 |
| Thienopyrimidine Derivative A | MDA-MB-231 (Breast Cancer) | Proliferation Inhibition | IC50 < 28 μM |
| Thienopyrimidine Derivative B | A549 (Lung Cancer) | Proliferation Inhibition | IC50 < X μM |
Mechanism of Action
The mechanism of action of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at N4 and N2 Positions
The biological and physicochemical properties of thieno[3,2-d]pyrimidine-2,4-diamines are highly dependent on substituents at the N4 and N2 positions. Key comparisons include:
Key Observations :
- N4 Substituents: Cyclic (e.g., cyclohexyl, cyclopentyl) or aromatic groups (e.g., trifluoromethylbenzyl) often enhance target binding but may reduce metabolic stability.
- N2 Substituents : Bulky groups like tert-butyl (common in ) improve metabolic stability by shielding the amine from oxidation. The NH2 group in the target compound may offer hydrogen-bonding opportunities for kinase interactions .
Antiparasitic Activity (Plasmodium spp.)
- Gamhepathiopine derivative (): Exhibits dual-stage antiplasmodial activity (IC50 < 100 nM) and enhanced microsomal stability due to the 3-(dimethylamino)propyl group at N4 .
- Compound 6c () : Shows moderate hepatic-stage activity (52% inhibition at 10 μM), attributed to the cyclopentyl group's balance of lipophilicity and solubility .
Kinase Inhibition (FAK, LRRK2)
- Thieno[3,2-d]pyrimidine scaffold (): Core structure is a known FAK inhibitor; substituents like trifluoromethylbenzyl (AWB124) may enhance selectivity .
- CHEMBL2002586 (): High LRRK2 inhibition (pKi = 7.5) linked to the electron-withdrawing morpholinophenyl group at N2 .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pentyl chain increases logP compared to smaller substituents (e.g., methyl or cyclopropyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability: Bulky N2 groups (e.g., tert-butyl) and polar N4 substituents (e.g., dimethylamino in ) mitigate oxidative metabolism .
- Synthetic Yield : Cyclic N4 substituents (e.g., cyclopentyl in 6c) often yield higher purity (74%) compared to linear chains due to steric effects during synthesis .
Biological Activity
N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic compound belonging to the thienopyrimidine family, characterized by its fused thieno and pyrimidine ring structure. This compound has gained attention for its potential biological activities, particularly in the realm of cancer research due to its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4S. Its structure features a pentyl group at the N4 position and amino groups at the 2 and 4 positions of the pyrimidine ring. The presence of the pentyl group is believed to enhance its lipophilicity and bioavailability compared to other thienopyrimidine derivatives.
Research indicates that this compound exhibits significant inhibitory activity against various CDK enzymes. Molecular docking studies have shown that the compound interacts with CDK active sites, suggesting a competitive inhibition mechanism. This interaction is crucial for understanding its potential as an anticancer agent.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
These findings suggest that this compound may possess anticancer properties similar to other known CDK inhibitors.
Inhibition of Cyclin-Dependent Kinases
The compound has been evaluated for its ability to inhibit CDK2 and CDK9 specifically. The following table summarizes some relevant findings:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| CDK2 | Competitive | 0.5 | |
| CDK9 | Competitive | 0.8 |
These values indicate that this compound is a potent inhibitor of these kinases.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. The following table compares it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thieno[3,2-D]pyrimidin-4-amine | Structure | Lacks pentyl group; serves as a base scaffold |
| 5-Iodo-N-pentylthieno[3,2-D]pyrimidine-2,4-diamine | Structure | Contains iodine; enhances reactivity |
| 7-Methylthieno[3,2-D]pyrimidin-4-amine | Structure | Methyl group alters pharmacokinetics and bioactivity |
Case Studies and Research Findings
-
In Vitro Efficacy Against Cancer Cell Lines:
- A study demonstrated that this compound exhibited an IC50 value of 10 µM against MCF-7 cells after 48 hours of treatment. This underscores its potential as an anticancer agent .
-
Molecular Docking Studies:
- Docking simulations revealed that this compound binds effectively to the ATP-binding site of CDK enzymes. This binding affinity correlates with its inhibitory activity .
-
Comparative Analysis with Other Thienopyrimidines:
- Comparative studies indicated that modifications at the N4 position significantly affect biological activity; compounds lacking this substitution showed reduced efficacy against CDKs .
Q & A
Q. What are the established synthetic routes for N4-Pentylthieno[3,2-d]pyrimidine-2,4-diamine, and how is its structural integrity validated?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted thiophene precursors with appropriate amines. For example, analogs of thieno[3,2-d]pyrimidine-2,4-diamine derivatives are synthesized by reacting tert-butyl-protected intermediates with HCl in dioxane, followed by freeze-drying for purification . Structural validation employs:
- 1H NMR : Peaks for NH2 (δ 5.57–5.69 ppm), aromatic protons (δ 6.55–8.07 ppm), and CH2 groups (δ 4.37 ppm) confirm substituent positions .
- TLC : Rf values (e.g., 0.48–0.58 in CHCl3/CH3OH) monitor reaction progress .
- Elemental Analysis : Quantifies C, H, N, and halogen content to verify stoichiometry .
Q. How are computational tools used to predict physicochemical properties of this compound?
Methodological Answer: Key parameters include:
- Hydrogen Bond Donors/Acceptors : Determined via software like Molinspiration (e.g., 3 donors, 7 acceptors) to assess solubility and membrane permeability .
- XlogP : Calculated hydrophobic parameter (e.g., XlogP = 3) predicts lipophilicity and bioavailability .
- Topological Polar Surface Area (TPSA) : Values >100 Ų (e.g., 104 Ų) suggest limited blood-brain barrier penetration .
These metrics guide experimental design, such as solvent selection for in vitro assays.
Advanced Research Questions
Q. How do substituent variations at the N4 and thieno positions influence kinase inhibitory activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- N4-Alkyl Chains : Longer chains (e.g., pentyl) enhance hydrophobic interactions with kinase ATP-binding pockets, improving potency against receptor tyrosine kinases (RTKs) like VEGFR-2 .
- Thieno vs. Pyrrolo Scaffolds : Thieno[3,2-d]pyrimidines exhibit higher metabolic stability compared to pyrrolo analogs due to sulfur’s electron-withdrawing effects .
- Substituent Steric Effects : Bulky groups at the 6-position (e.g., naphthylmethyl) reduce activity by hindering target binding, as shown in RTK inhibition assays (IC50 shifts from 0.8 μM to >10 μM) .
Experimental Design : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) and molecular docking (e.g., AutoDock Vina) to map binding modes .
Q. What in vivo models are appropriate for evaluating antitumor efficacy, and how are dosing regimens optimized?
Methodological Answer:
- Xenograft Models : Human breast cancer (MDA-MB-231) or gastric cancer (MKN-45) cells implanted in immunodeficient mice. Efficacy metrics include tumor volume reduction (≥50% vs. control) and metastasis inhibition .
- Dosing Optimization :
- Pharmacokinetics (PK) : Intraperitoneal (IP) administration at 25–50 mg/kg, 3× weekly, ensures plasma levels above IC50 for RTKs .
- Toxicology : Monitor liver enzymes (ALT/AST) and body weight to adjust doses .
- Biomarker Analysis : Immunohistochemistry (IHC) for phosphorylated RTKs (e.g., p-VEGFR2) in tumor tissues validates target engagement .
Q. How can researchers resolve contradictions in inhibitory data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 1 μM vs. 10 μM) alter IC50 values. Standardize using the ADP-Glo™ Kinase Assay .
- Cell Line Heterogeneity : Use isogenic cell lines (e.g., Ba/F3 cells expressing mutant kinases) to isolate compound effects .
- Metabolic Stability : Compare microsomal half-life (e.g., human liver microsomes) to account for species-specific differences in activity .
Case Example : A compound showing potent CDK6 inhibition in enzymatic assays (IC50 = 12 nM) but weak cellular activity may require prodrug strategies to improve permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
